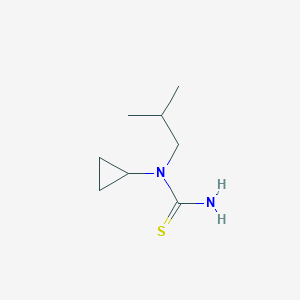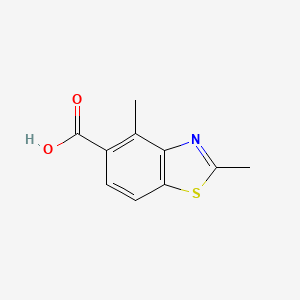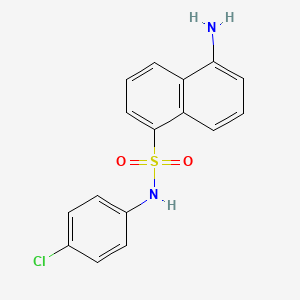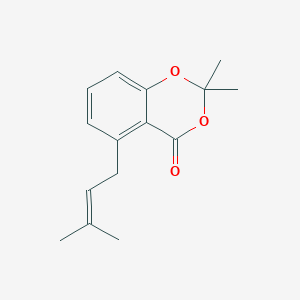![molecular formula C11H18BrNO B12583181 [(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol CAS No. 195443-47-1](/img/structure/B12583181.png)
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol is an organic compound that features a pyrrolidine ring substituted with a bromohexa-2,4-dienyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Bromohexa-2,4-dienyl Group: This step involves the bromination of a hexa-2,4-diene precursor, followed by its attachment to the pyrrolidine ring through a nucleophilic substitution reaction.
Addition of the Methanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromohexa-2,4-dienyl group can be reduced to form a hexane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrrolidine derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of [(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The bromohexa-2,4-dienyl group may interact with nucleophilic sites in biological molecules, while the pyrrolidine ring can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The presence of the bromohexa-2,4-dienyl group in this compound imparts unique reactivity and interaction profiles compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
属性
CAS 编号 |
195443-47-1 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC 名称 |
[(2S)-1-(4-bromohexa-2,4-dienyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H18BrNO/c1-2-10(12)5-3-7-13-8-4-6-11(13)9-14/h2-3,5,11,14H,4,6-9H2,1H3/t11-/m0/s1 |
InChI 键 |
XJCMZEXQHMQBLT-NSHDSACASA-N |
手性 SMILES |
CC=C(C=CCN1CCC[C@H]1CO)Br |
规范 SMILES |
CC=C(C=CCN1CCCC1CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)


